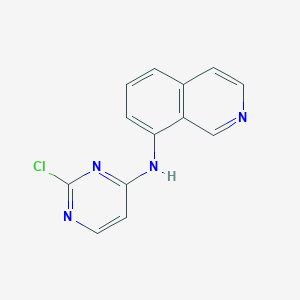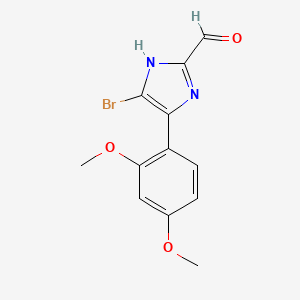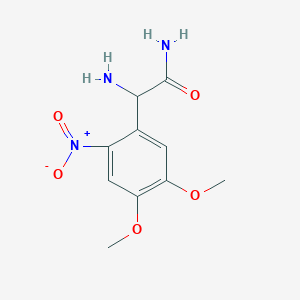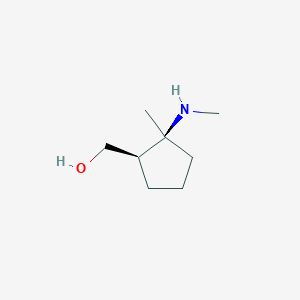
3beta-Hydroxy-5-cholestene 3-phenylacetate, 5-Cholesten-3beta-ol 3-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl phenylacetate is a cholesterol ester, specifically a derivative of cholesterol where the hydroxyl group is esterified with phenylacetic acid. It is a crystalline powder with the molecular formula C35H52O2 and a molecular weight of 504.79 g/mol . This compound is associated with the neutral core of low-density lipoprotein (LDL) and plays a role in cholesterol metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesteryl phenylacetate can be synthesized through the esterification of cholesterol with phenylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like chloroform or toluene .
Industrial Production Methods
Industrial production of cholesteryl phenylacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cholesterol and phenylacetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The phenylacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Cholesterol and phenylacetic acid.
Oxidation: Cholesteryl ketones or carboxylic acids.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cholesteryl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cholesterol metabolism and its association with LDL.
Medicine: Studied for its potential impact on atherosclerosis and cardiovascular diseases.
Industry: Utilized in the production of cholesterol-based liquid crystals and other materials.
Mecanismo De Acción
Cholesteryl phenylacetate exerts its effects primarily through its role in cholesterol metabolism. It is associated with the neutral core of LDL, and receptor-LDL complexes are taken up by lysosomes where they are hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for this hydrolysis, and defects in this enzyme can lead to the formation of atherosclerotic lesions .
Comparación Con Compuestos Similares
Similar Compounds
- Cholesteryl acetate
- Cholesteryl oleate
- Cholesteryl palmitate
Comparison
Cholesteryl phenylacetate is unique due to its phenylacetate group, which imparts different chemical properties compared to other cholesteryl esters. For example, cholesteryl acetate has an acetate group, cholesteryl oleate has an oleate group, and cholesteryl palmitate has a palmitate group. These differences affect their solubility, reactivity, and biological functions .
Propiedades
Fórmula molecular |
C35H52O2 |
|---|---|
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28?,29?,30?,31?,32?,34?,35?/m1/s1 |
Clave InChI |
JHFRODPXYCPTCM-ZTUKSAGPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


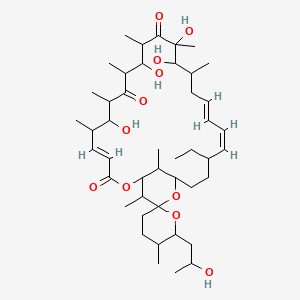

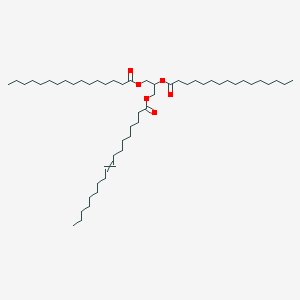
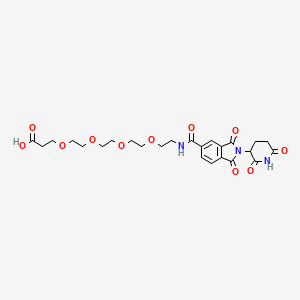
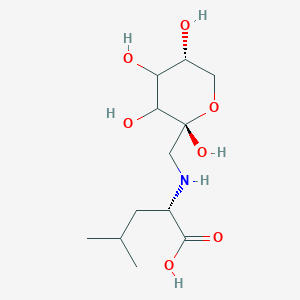

![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
